![molecular formula C16H16N2OS B5798233 N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5798233.png)
N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide, also known as MTHPC, is a synthetic compound that has been studied for its potential use in cancer treatment. MTHPC belongs to a class of compounds known as photosensitizers, which can be activated by light to produce reactive oxygen species that can damage cancer cells. In
作用机制
The mechanism of action of N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide involves the activation of the photosensitizer by light of a specific wavelength, typically in the red range (630 nm). The activated N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide generates reactive oxygen species, including singlet oxygen and free radicals, which can damage cellular components, such as DNA, proteins, and lipids. This damage can ultimately lead to cell death and tumor regression.
Biochemical and Physiological Effects:
N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide has been shown to accumulate selectively in tumor tissue, due to its lipophilic nature and the enhanced permeability and retention effect of tumors. This selectivity allows for targeted treatment of cancer cells, while sparing normal tissue. N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide has also been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit angiogenesis (the formation of new blood vessels that supply nutrients to tumors).
实验室实验的优点和局限性
One advantage of N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide as a photosensitizer is its high efficacy in preclinical studies, with tumor regression rates of up to 90% reported in animal models. Another advantage is its selective accumulation in tumor tissue, which allows for targeted treatment of cancer cells. However, one limitation of N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide is its lipophilic nature, which can make it difficult to formulate for clinical use. Another limitation is its absorption spectrum, which limits the depth of tissue penetration and can require multiple light exposures for effective treatment.
未来方向
For N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide research include the development of improved formulations for clinical use, such as liposomal formulations that can enhance solubility and reduce toxicity. Another direction is the exploration of combination therapies, such as combining N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide with chemotherapy or immunotherapy. Additionally, research is needed to optimize the dosing and light parameters for N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide PDT, and to identify biomarkers that can predict response to treatment. Finally, further preclinical and clinical studies are needed to establish the safety and efficacy of N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide as a cancer treatment.
合成方法
N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide can be synthesized through a multistep process involving the condensation of 2-phenylcyclopropanecarboxaldehyde with thiosemicarbazide, followed by cyclization with phosphorus oxychloride and subsequent reaction with methyl iodide. The resulting product is a yellow powder that is sparingly soluble in water and highly lipophilic.
科学研究应用
N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide has been studied for its potential use in photodynamic therapy (PDT) for the treatment of various types of cancer, including head and neck, lung, and bladder cancer. PDT involves the administration of a photosensitizer, such as N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide, followed by exposure to light of a specific wavelength, which activates the photosensitizer and generates reactive oxygen species that can damage cancer cells. N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide has been shown to have high efficacy in preclinical studies, with tumor regression rates of up to 90% reported in animal models.
属性
IUPAC Name |
N-[(E)-(3-methylthiophen-2-yl)methylideneamino]-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-11-7-8-20-15(11)10-17-18-16(19)14-9-13(14)12-5-3-2-4-6-12/h2-8,10,13-14H,9H2,1H3,(H,18,19)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFPITCRIFMQBR-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)C2CC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)C2CC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3-methylthiophen-2-yl)methylidene]-2-phenylcyclopropanecarbohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide](/img/structure/B5798154.png)

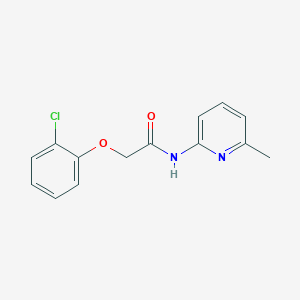
![N-{[(2-fluorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5798187.png)

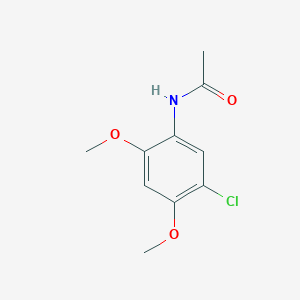
![N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5798194.png)
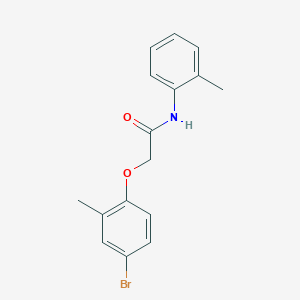
![4-bromo-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5798201.png)
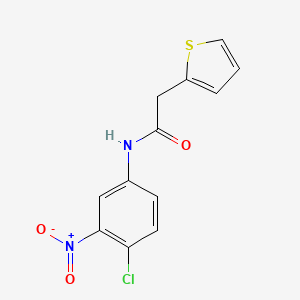
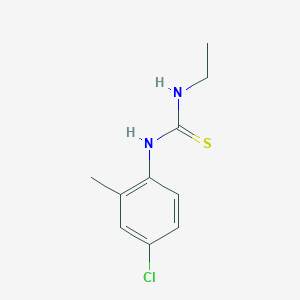
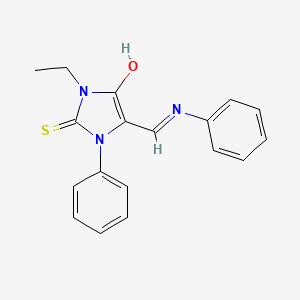
![4,6-dimethyl-2-[(4-methylpiperidin-1-yl)carbonyl]thieno[2,3-b]pyridin-3-amine](/img/structure/B5798231.png)